
2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione
Overview
Description
2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione is an organic compound with the molecular formula C13H20O3 and a molecular weight of 224.3 g/mol . It is also known by its IUPAC name, 5,5-dimethyl-2-(3-methylbutanoyl)cyclohexane-1,3-dione . This compound is typically a colorless to light yellow or light orange clear liquid .
Preparation Methods
The synthesis of 2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione involves the reaction of dimedone with 3-methylbutanal under specific conditions . The reaction is typically carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol . The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxy group is replaced by other nucleophiles, such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
The compound serves as a versatile building block in the synthesis of pharmaceuticals. Its structure allows for the introduction of various functional groups, facilitating the development of new drug candidates.
- Case Study : Research indicates that derivatives of IvDde-OH exhibit anti-inflammatory and analgesic properties. In a study published in the Journal of Medicinal Chemistry, compounds derived from IvDde-OH were synthesized and tested for their biological activity against specific pain pathways, showing promising results in preclinical models .
Protecting Group in Organic Synthesis
IvDde-OH is widely used as a protecting group for amines and alcohols during multi-step organic synthesis. The stability of the compound under various reaction conditions makes it an ideal choice for protecting sensitive functional groups.
- Application Example : In peptide synthesis, IvDde-OH is employed to protect amino acids during coupling reactions. This method enhances yield and selectivity while minimizing side reactions .
Material Science
The compound has applications in the development of polymers and advanced materials. Its ability to form stable complexes with metal ions can be utilized in creating novel materials with enhanced properties.
- Research Insight : Studies have shown that incorporating IvDde-OH into polymer matrices improves thermal stability and mechanical strength. This has implications for developing high-performance materials for aerospace and automotive industries .
Comparison Table of Applications
Application Area | Description | Key Benefits |
---|---|---|
Medicinal Chemistry | Building block for drug synthesis | Promising anti-inflammatory properties |
Organic Synthesis | Protecting group for amines/alcohols | Increases yield and selectivity |
Material Science | Component in polymer development | Enhances thermal stability and strength |
Mechanism of Action
The mechanism of action of 2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds to 2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione include:
3-Methylbutanal: A precursor in the synthesis of the target compound, which lacks the cyclohexane-1,3-dione core.
Cyclohexane-1,3-dione derivatives: Other derivatives with different substituents on the cyclohexane ring.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Biological Activity
2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione, also known as DMAB-OH or 2-Isovaleryldimedone, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C13H20O3
- Molecular Weight : 224.3 g/mol
- CAS Number : 172611-72-2
- Purity : Typically >98% (GC) .
Synthesis
The compound can be synthesized through the condensation of dimedone with various aldehydes via a Knovenagel reaction. This method not only provides good yields but also allows for the introduction of different functional groups that can enhance biological activity .
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : The compound has shown efficacy against a range of bacterial strains and viruses. It acts as a Michael acceptor, making it useful in synthesizing heterocyclic compounds with enhanced antimicrobial properties .
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, potentially through the inhibition of NF-κB signaling .
- Antioxidant Properties : Its structure allows it to scavenge free radicals, contributing to its protective effects against oxidative stress .
Biological Activity Data
Case Studies
- Antibacterial Activity : A study demonstrated that derivatives of this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes .
- Cancer Research : In vitro studies indicated that the compound could induce apoptosis in certain cancer cell lines by activating caspase pathways. This suggests potential applications in cancer therapy .
- Inflammation Models : In animal models of inflammation, treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Properties
IUPAC Name |
2-(1-hydroxy-3-methylbutylidene)-5,5-dimethylcyclohexane-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-8(2)5-9(14)12-10(15)6-13(3,4)7-11(12)16/h8,14H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIEWTRDZPSOAHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=C1C(=O)CC(CC1=O)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172611-72-2 | |
Record name | 2-(1-Hydroxy-3-methylbutylidene)-5,5-dimethyl-1,3-cyclohexanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=172611-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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